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molecular formula C6H13NO3 B1583682 2,2-Diethoxyacetamide CAS No. 61189-99-9

2,2-Diethoxyacetamide

Cat. No. B1583682
M. Wt: 147.17 g/mol
InChI Key: DSKGWFQMJHBHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012967B2

Procedure details

Ethyl diethoxyacetate (Aldrich) (10 mL, 56.41 mmol) was added to concentrated NH4OH (50 mL) and the mixture allowed to stir until a homogeneous solution was obtained (40 hours). The solvent was then removed under reduced pressure to yield the sub-title compound as fine white needles (8.209 g, 99%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5](OCC)=[O:6])[CH3:2].[NH4+:13].[OH-]>>[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([NH2:13])=[O:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
to stir until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (40 hours)
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.209 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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